molecular formula C20H18N2O2 B2797440 N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide CAS No. 2034558-57-9

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide

Cat. No.: B2797440
CAS No.: 2034558-57-9
M. Wt: 318.376
InChI Key: DXYYMYKGQKGTMU-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide is a complex organic compound that features both benzofuran and indole moieties. These structures are known for their significant biological activities and are commonly found in various natural products and synthetic pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under mild conditions to avoid decomposition of the sensitive indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione.

    Reduction: The indole ring can be reduced to form indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on both the benzofuran and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Benzofuran-2,3-dione

    Reduction: Indoline derivatives

    Substitution: Halogenated or nitrated benzofuran and indole derivatives

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzofuran and indole moieties are known to interact with DNA and proteins, potentially disrupting cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide is unique due to its combination of benzofuran and indole moieties, which confer a wide range of biological activities. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry and drug design.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-13(10-16-11-15-7-3-5-9-19(15)24-16)21-20(23)18-12-14-6-2-4-8-17(14)22-18/h2-9,11-13,22H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYYMYKGQKGTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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